2-(Oxetan-3-yloxy)-1,3-thiazole
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Overview
Description
2-(Oxetan-3-yloxy)-1,3-thiazole is a heterocyclic compound that features both an oxetane ring and a thiazole ring The oxetane ring is a four-membered ring containing one oxygen atom, while the thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing oxetane derivatives is through intramolecular cyclization, which can be achieved via cyclization through C−O bond formation or C−C bond formation . For example, the oxetane ring can be synthesized from sugar derivatives or through electrophilic halocyclization of alcohols .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(Oxetan-3-yloxy)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxetane and thiazole derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the oxetane or thiazole rings.
Substitution: The compound can undergo substitution reactions, where functional groups on the oxetane or thiazole rings are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice can significantly influence the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxetane ring may yield oxetanone derivatives, while substitution reactions on the thiazole ring can produce a wide range of functionalized thiazole compounds .
Scientific Research Applications
2-(Oxetan-3-yloxy)-1,3-thiazole has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties, such as polymers and nanomaterials.
Biological Studies: The compound’s interactions with biological molecules can be studied to understand its potential as a therapeutic agent or its effects on biological systems.
Mechanism of Action
The mechanism of action of 2-(Oxetan-3-yloxy)-1,3-thiazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxetane ring’s ability to act as a hydrogen bond acceptor and its ring strain can influence its binding affinity and specificity . The thiazole ring can also participate in various interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
2-(Oxetan-3-yloxy)-1,3-oxazole: Similar to 2-(Oxetan-3-yloxy)-1,3-thiazole but with an oxygen atom replacing the sulfur atom in the thiazole ring.
2-(Oxetan-3-yloxy)-1,3-imidazole: Similar structure with a nitrogen atom replacing the sulfur atom in the thiazole ring.
2-(Oxetan-3-yloxy)-1,3-pyrazole: Another similar compound with a different arrangement of nitrogen atoms in the ring.
Uniqueness
This compound is unique due to the presence of both an oxetane and a thiazole ring, which imparts distinct physicochemical properties and reactivity. The combination of these rings can lead to unique interactions with biological targets and materials, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(oxetan-3-yloxy)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-2-10-6(7-1)9-5-3-8-4-5/h1-2,5H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGQKMWBBVEYHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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